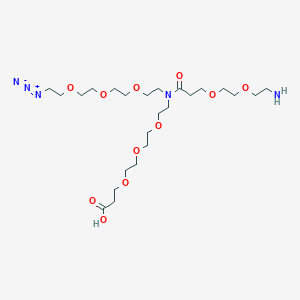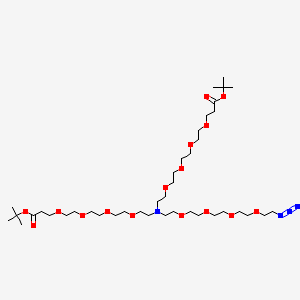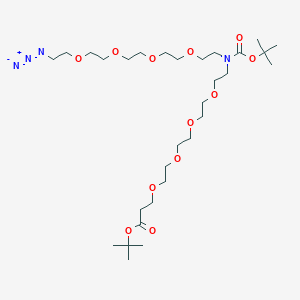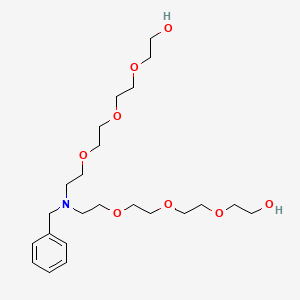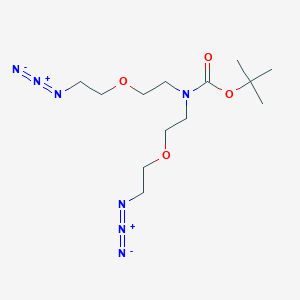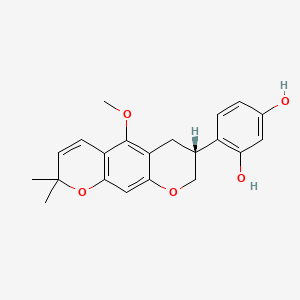
Neorauflavane
Übersicht
Beschreibung
Neorauflavane is a type of flavonoid, a class of compounds with various biological activities . It has been found to exhibit tyrosinase inhibition, which means it can inhibit tyrosinase monophenolase activity. This property makes it potentially useful in controlling the production of melanin .
Molecular Structure Analysis
This compound has a molecular formula of C21H22O5 and a molecular weight of 354.4 g/mol . The structure includes a resorcinol motif of B-ring and a methoxy group in the A-ring .Physical And Chemical Properties Analysis
This compound is a powder with a molecular formula of C21H22O5 and a molecular weight of 354.4 g/mol. It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen
Tyrosinase Inhibition and Neurodegeneration
Neorauflavane has been identified as a highly potent inhibitor of tyrosinase, an enzyme that can be targeted to alleviate skin hyperpigmentation and potentially neurodegeneration associated with Parkinson's disease. A study by (Tan et al., 2016) found that this compound from Campylotropis hirtella inhibits tyrosinase more effectively than kojic acid, a standard inhibitor. The study also explored the binding mode of this compound to tyrosinase, providing insights that could help develop new pharmacophores for tyrosinase inhibition.
Wirkmechanismus
Target of Action
Neorauflavane is a potent inhibitor of the enzyme tyrosinase . Tyrosinase is a key enzyme involved in the production of melanin, a pigment that gives color to our skin, hair, and eyes . By inhibiting tyrosinase, this compound can effectively reduce the melanin content of cells .
Mode of Action
This compound inhibits tyrosinase by acting as a competitive inhibitor . It binds to the active site of the enzyme, preventing the natural substrate from binding and thus blocking the enzyme’s activity . This compound shows a strong inhibitory effect on tyrosinase monophenolase activity, with an IC50 value of 30 nM . It also inhibits diphenolase activity, albeit to a lesser extent, with an IC50 value of 500 nM .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the melanin biosynthesis pathway . By inhibiting tyrosinase, this compound prevents the conversion of tyrosine to DOPA (3,4-dihydroxyphenylalanine) and DOPA to DOPAquinone, two critical steps in the melanin biosynthesis pathway . This results in a decrease in melanin production, which can lead to a reduction in skin pigmentation .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of tyrosinase, leading to a decrease in melanin production . On a cellular level, this results in a reduction in the melanin content of cells, such as B16 melanoma cells . This could potentially lead to a lightening of skin pigmentation.
Biochemische Analyse
Biochemical Properties
Neorauflavane has been identified as a potent inhibitor of tyrosinase, an enzyme that plays a crucial role in the production of melanin . It inhibits tyrosinase monophenolase activity with an IC50 of 30 nM .
Cellular Effects
This compound can effectively reduce the melanin content of B16 melanoma cells . This suggests that it may influence cell function by altering melanin production, which could have impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound’s action is primarily through its inhibition of tyrosinase. By binding to this enzyme, this compound prevents it from catalyzing the production of melanin, leading to a reduction in melanin content within the cell .
Eigenschaften
IUPAC Name |
4-[(7R)-5-methoxy-2,2-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-7-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-21(2)7-6-15-19(26-21)10-18-16(20(15)24-3)8-12(11-25-18)14-5-4-13(22)9-17(14)23/h4-7,9-10,12,22-23H,8,11H2,1-3H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKVRTIAGSMQLN-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2OC)CC(CO3)C4=C(C=C(C=C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2OC)C[C@@H](CO3)C4=C(C=C(C=C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





